5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with chloromethyl and three dodecoxyphenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the initial formation of the benzene core, followed by the introduction of chloromethyl and dodecoxyphenylmethoxy groups through nucleophilic substitution and etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound’s reactivity and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.
Industrial Applications: Its potential use in the production of specialty chemicals and advanced materials highlights its industrial significance.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzene derivatives with chloromethyl and alkoxy substituents, such as:
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3’,7’-dimethyloctyloxy)benzene
- 1-(Chloromethyl)-4-methoxybenzene
Uniqueness
5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is unique due to its specific substitution pattern and the presence of three dodecoxyphenylmethoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C64H97ClO6 |
---|---|
Molekulargewicht |
997.9 g/mol |
IUPAC-Name |
5-(chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C64H97ClO6/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-54H2,1-3H3 |
InChI-Schlüssel |
HOXWVLXFSXTUJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.